1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine acts as a potassium-competitive acid blocker (P-CAB). [] P-CABs bind to the potassium binding site of the H+,K+-ATPase enzyme, which is responsible for gastric acid secretion in the stomach. [] By blocking this enzyme, 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine inhibits gastric acid secretion, making it a potential therapeutic agent for acid-related diseases. []
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine monofumarate (TAK-438) has been investigated for its potential in treating acid-related diseases. [] Research shows it potently inhibits H+,K+-ATPase activity, suppressing basal and stimulated gastric acid secretion in rats. [] Its effects appear more potent and longer-lasting than lansoprazole, a commonly used proton pump inhibitor. [] This suggests 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine could offer a new treatment option for patients with acid-related diseases, potentially those with inadequate response to existing therapies. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6